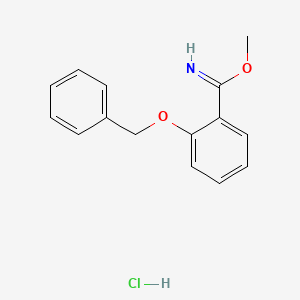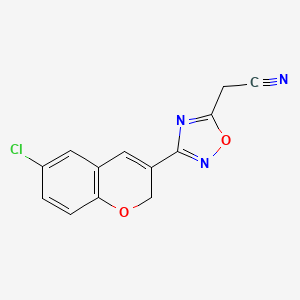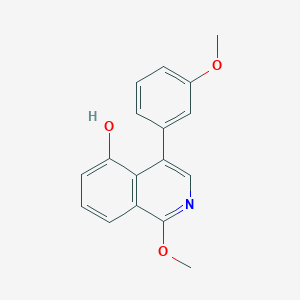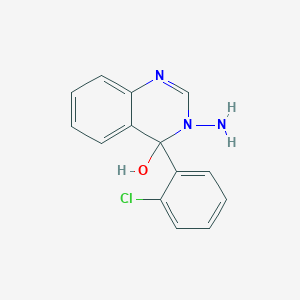
Methyl 2-(benzyloxy)benzimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(benzyloxy)benzimidate hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is known for its applications in organic synthesis and as an intermediate in pharmaceutical research. This compound is typically found in a crystalline powder form and is used in various laboratory and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-(benzyloxy)benzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzimidic acid methyl ester with hydrochloric acid. The reaction typically occurs under controlled temperature conditions, often around 105-107°C, to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(benzyloxy)benzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidate derivatives.
Reduction: It can be reduced to yield benzimidic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidate and benzimidic acid derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(benzyloxy)benzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of benzimidate derivatives.
Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of methyl 2-(benzyloxy)benzimidate hydrochloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in protein modification, the compound reacts with lysine residues, forming stable imidate linkages that alter protein structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl benzimidate hydrochloride
- Methyl acetimidate hydrochloride
- Benzimidoic acid methyl ester hydrochloride
Uniqueness
Methyl 2-(benzyloxy)benzimidate hydrochloride is unique due to its specific benzyloxy group, which imparts distinct reactivity and properties compared to other benzimidate derivatives. This uniqueness makes it particularly valuable in specific synthetic and research applications, where the benzyloxy group plays a crucial role in the desired chemical transformations .
Eigenschaften
Molekularformel |
C15H16ClNO2 |
|---|---|
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
methyl 2-phenylmethoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12;/h2-10,16H,11H2,1H3;1H |
InChI-Schlüssel |
YMOVYKFMVJQWCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)C1=CC=CC=C1OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]ethanol](/img/structure/B15064330.png)
![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)




![2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)](/img/structure/B15064374.png)

![8-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15064387.png)
![4-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15064395.png)
![N-[1-(4-methoxyphenyl)-3-methylbut-3-enyl]-N-methylfuran-2-amine](/img/structure/B15064402.png)


